molecular formula C₃₆H₄₂D₃N₇O₅ B1160647 O-Octyl-d3 Dabigatran Ethyl Ester

O-Octyl-d3 Dabigatran Ethyl Ester

Cat. No.: B1160647
M. Wt: 658.8
Attention: For research use only. Not for human or veterinary use.
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Description

O-Octyl-d3 Dabigatran Ethyl Ester is a deuterated analog of dabigatran etexilate, a direct thrombin inhibitor prodrug used clinically to prevent thromboembolic events. The compound features three deuterium atoms (denoted as "d3") within its octyl side chain, replacing protium atoms. This structural modification is designed to alter pharmacokinetic (PK) properties, such as metabolic stability, while retaining the pharmacological activity of the parent compound. The ethyl ester group facilitates oral absorption, with enzymatic hydrolysis converting the prodrug to its active form, dabigatran, in vivo .

Properties

Molecular Formula

C₃₆H₄₂D₃N₇O₅

Molecular Weight

658.8

Synonyms

N-[[2-[[[4-[Imino[[(octyloxy)carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine-d3 Ethyl Ester;  Dabigatran Impurity F-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Dabigatran Etexilate Mesylate (Parent Compound):

  • Chemical Formula : C₃₄H₄₁N₇O₅·CH₄O₃S (molecular weight: 723.86 g/mol for mesylate salt)
  • Key Functional Groups: Ethyl ester, hexyloxycarbonylaminoiminomethylphenyl, and benzimidazole moieties .

O-Octyl-d3 Dabigatran Ethyl Ester :

  • Modification : Substitution of three hydrogen atoms with deuterium in the octyl chain.
  • Expected Molecular Weight : ~627.75 g/mol (free base) + 3.018 g/mol (deuterium substitution), totaling ~630.77 g/mol.
  • Impact: Deuterium alters bond strength (C-D vs.

Table 1: Structural Comparison

Compound Deuterium Substitution Molecular Weight (Free Base) Key Metabolic Site
Dabigatran Etexilate None 627.75 g/mol Ethyl ester, hexyloxy group
This compound Octyl chain (3H → 3D) ~630.77 g/mol Deuterated octyl group

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiles

Dabigatran Etexilate :

  • Metabolism : Rapid hydrolysis by esterases to active dabigatran.
  • PK/PD Correlation : A study established a model linking dabigatran plasma concentration to activated partial thromboplastin time (APTT), with high-density lipoprotein (HDL) influencing PK variability .
  • Half-Life : 12–14 hours in humans.

This compound :

  • APTT Relationship : Similar concentration-APTT correlation as the parent compound, but reduced metabolic variability may enhance predictability .

Dabigatran Etexilate vs. Warfarin :

  • Efficacy : 150 mg dabigatran bid reduced embolic events by 34% compared to warfarin (annual rate: 1.11% vs. 1.69%) .
  • Safety : 110 mg dabigatran bid showed 20% fewer major bleeds than warfarin (2.71% vs. 3.36%) .

This compound :

  • Expected Efficacy : Comparable thrombin inhibition to dabigatran etexilate due to identical active moiety.
  • Safety Advantage: Potential reduction in peak-to-trough fluctuations, lowering bleeding risks associated with concentration variability .

Metabolic and Lipoprotein Interactions

Dabigatran Etexilate :

  • Lipoprotein Effects : Indirectly influences lipoprotein metabolism, particularly low-density lipoprotein (LDL), though mechanisms remain unclear .

This compound :

  • Hypothesized Impact : Deuterium may mitigate interactions with lipoproteins by slowing metabolic intermediates, though clinical data are lacking.

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